molecular formula C15H18ClN3O B10859101 2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride

2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride

Cat. No.: B10859101
M. Wt: 291.77 g/mol
InChI Key: BRUFGFZVVHTACX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetoxime Hydrochloride can be synthesized through the condensation of acetone and hydroxylamine in the presence of hydrochloric acid. The reaction is as follows: [ (CH_3)_2CO + H_2NOH \rightarrow (CH_3)_2CNOH + H_2O ] This reaction produces acetone oxime, which can then be converted to cetoxime hydrochloride .

Industrial Production Methods: Industrial production of cetoxime hydrochloride typically involves the ammoxidation of acetone in the presence of hydrogen peroxide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cetoxime Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Cetoxime Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cetoxime Hydrochloride involves its interaction with histamine receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic symptoms. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses .

Comparison with Similar Compounds

    Acetone Oxime: Similar in structure but used primarily as a reagent in organic synthesis.

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime used for similar purposes as pralidoxime.

Uniqueness: Cetoxime Hydrochloride is unique due to its specific application as an antihistaminic agent, whereas other similar compounds like pralidoxime and obidoxime are primarily used as antidotes for poisoning .

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride

InChI

InChI=1S/C15H17N3O.ClH/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,19H,11-12H2,(H2,16,17);1H

InChI Key

BRUFGFZVVHTACX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C/C(=N\O)/N)C2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl

Origin of Product

United States

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